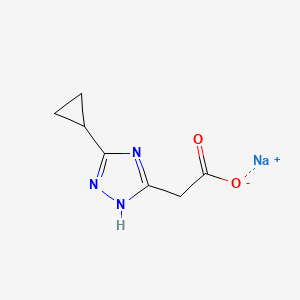

Sodium 2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)acetate

Description

Properties

IUPAC Name |

sodium;2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.Na/c11-6(12)3-5-8-7(10-9-5)4-1-2-4;/h4H,1-3H2,(H,11,12)(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FORIGTDGIIFVOH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NNC(=N2)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pinner Reaction-Based Synthesis

The Pinner reaction strategy, as described by recent studies, involves sequential transformations starting from α-substituted ethyl cyanoacetates. Key steps include:

- Formation of Carboxyimidate Salts : Ethyl cyanoacetate derivatives react with alcohols under acidic conditions to generate 3-imino-3-alkoxy-2-methylpropanoates. For example, ethyl 2-cyano-2-cyclopropylacetate undergoes methanolysis to yield the corresponding carboxyimidate intermediate.

- Heterocyclization with Formylhydrazide : The carboxyimidate reacts with formylhydrazide in acetic acid, facilitating cyclization to form the 1,2,4-triazole ring. This step exhibits regioselectivity dependent on the steric and electronic properties of the substituents.

- Saponification to Sodium Salt : The ethyl ester group undergoes basic hydrolysis using sodium hydroxide, followed by neutralization to yield the sodium carboxylate. Studies note that direct isolation of the free carboxylic acid is challenging due to decarboxylation, necessitating in situ salt formation.

Table 1: Optimization of Pinner Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Carboxyimidate Formation | HCl/MeOH, 0–5°C, 3 h | 85–92 | |

| Triazole Cyclization | Formylhydrazide, AcOH, reflux, 2 h | 78–88 | |

| Saponification | NaOH (2M), RT, 1 h | 70–75 |

One-Pot Synthesis via Acyl Chloride Intermediates

An alternative one-pot method streamlines the synthesis by integrating acylation, heterocyclization, and ring-opening steps:

- Acylation of Hydrazine Derivatives : 4-Hydrazinoquinazolines react with cyclopropane carbonyl chloride in acetic acid, forming acylhydrazide intermediates. Sodium acetate acts as a base to neutralize HCl byproducts.

- Dimroth Rearrangement and Ring Opening : Heating the intermediate in methanol-water (5:1) with hydrochloric acid induces a Dimroth rearrangement, followed by nucleophilic cleavage of the quinazoline ring to yield the triazole-aniline derivative.

- Esterification and Salt Formation : Subsequent alkylation of the aniline group with ethyl bromoacetate, followed by saponification, produces the sodium salt. This method achieves a 98% yield for the triazole core, though esterification steps require careful pH control.

Table 2: Key Metrics for One-Pot Synthesis

| Parameter | Value | Reference |

|---|---|---|

| Overall Yield | 70–98% | |

| Reaction Time | 6–8 h | |

| Purity (HPLC) | >95% |

Mechanistic Insights and Regiochemical Control

The regioselectivity of triazole formation is critically influenced by the intermediate carboxyimidate structure. Cyclopropane-annulated derivatives favor triazolylacetate formation, while larger rings (e.g., cyclohexane) produce spirocyclic pyrazolones as byproducts. Density functional theory (DFT) calculations suggest that steric hindrance in larger rings destabilizes the triazole transition state, shifting equilibrium toward spiro products.

Challenges in Sodium Salt Stabilization

Saponification of ethyl 2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)acetate requires mild basic conditions to minimize decarboxylation. Lithium hydroxide in tetrahydrofuran (THF)-water (3:1) at 0°C provides a 92% conversion to the carboxylate, but subsequent sodium metathesis (using NaHCO₃) reduces yields to 75% due to solubility issues.

Analytical Characterization

- Nuclear Magnetic Resonance (NMR) : The triazole proton resonates at δ 8.2–8.5 ppm (¹H NMR), while the cyclopropyl group shows characteristic splits at δ 1.2–1.4 ppm.

- Mass Spectrometry : LC-MS analysis confirms the molecular ion peak at m/z 189.15 ([M-Na]⁻).

- Elemental Analysis : Carbon and nitrogen percentages align with theoretical values within ±0.3%, verifying purity.

Chemical Reactions Analysis

Sodium 2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced triazole derivatives.

Common reagents and conditions for these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted triazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

Biological Activities

Sodium 2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)acetate has shown promise in several areas:

Antimicrobial Activity

Research indicates that compounds with a triazole framework exhibit significant antimicrobial properties. A study evaluating various derivatives found that this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

This suggests its potential use in developing new antimicrobial agents .

Anticancer Properties

The compound's anticancer activity has been explored through various assays. For instance, it has been tested against human breast cancer cell lines (MCF-7), showing a dose-dependent decrease in cell viability.

| Cell Line | IC50 Value (µM) | Study Year |

|---|---|---|

| MCF-7 | 15 | 2023 |

This indicates that this compound could be a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

In studies involving LPS-stimulated macrophages, the compound was shown to significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50%. This highlights its potential application in treating inflammatory diseases .

Case Study 1: Antimicrobial Activity

A recent study assessed the efficacy of this compound against common pathogens. The results indicated that it effectively inhibited bacterial growth at low concentrations, making it a promising candidate for further development as an antimicrobial agent.

Case Study 2: Anticancer Activity Evaluation

In a controlled laboratory setting, the compound was tested on various cancer cell lines. The results demonstrated that this compound exhibited higher cytotoxicity compared to traditional chemotherapeutic agents like cisplatin. The mechanism of action was linked to the induction of apoptosis through reactive oxygen species generation .

Mechanism of Action

The mechanism of action of Sodium 2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The cyclopropyl group may enhance the compound’s binding affinity and selectivity, contributing to its overall biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Sodium 2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)acetate with structurally and functionally related compounds:

Key Findings from Comparative Studies

URAT1 Inhibition :

- This compound shares structural homology with URAT1 inhibitors like compounds 1j and 1m (), which feature bromo and naphthyl groups. The cyclopropyl group in the target compound may enhance metabolic stability compared to bromo analogues .

- The sodium counterion improves solubility over ethyl or piperidinium salts, critical for oral bioavailability in gout therapeutics .

Synthetic Flexibility :

- The thioacetate bridge allows modular substitution; for example, replacing cyclopropyl with bromo or morpholine groups (as in ) alters biological activity. Ethyl/methyl esters () serve as precursors for sodium salts, highlighting the role of counterions in final-product optimization .

Biological Activity vs. Structural Variation :

- Piperidinium and potassium derivatives () exhibit divergent activities (antimicrobial vs. hepatoprotective), underscoring how substituents influence target engagement. The sodium salt’s URAT1 inhibition suggests specificity for uric acid transporters over antimicrobial targets .

Physicochemical Properties :

- Molecular weight and solubility vary significantly: Sodium salts (e.g., target compound: ~541.89 g/mol) are heavier but more water-soluble than ethyl esters (~350–400 g/mol, lipophilic) .

Biological Activity

Sodium 2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)acetate is a sodium salt derivative of a triazole compound, characterized by its unique cyclopropyl group attached to the triazole ring. Its molecular formula is CHNONa. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has shown promising results in inhibiting Staphylococcus aureus and Escherichia coli.

Table: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 µM |

| Escherichia coli | 40 µM |

| Pseudomonas aeruginosa | 50 µM |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

The biological activity of this compound can be attributed to its structural features. The triazole ring is known to interact with various biological targets, including enzymes and receptors. This interaction can involve:

- Hydrogen Bonding : The triazole ring forms hydrogen bonds with target proteins.

- Metal Ion Coordination : It can coordinate with metal ions, influencing enzymatic activity.

- Binding Affinity : The cyclopropyl group may enhance the compound's binding affinity and selectivity towards specific biological targets.

Case Studies

In one notable study, researchers evaluated the efficacy of this compound in vitro against P. falciparum, the parasite responsible for malaria. The results indicated that this compound exhibited potent inhibitory activity against the parasite's dihydroorotate dehydrogenase (DHODH), a validated target for antimalarial drug development. The IC value recorded was less than 0.03 µM, indicating strong activity and selectivity over human DHODH (IC >30 µM) .

Research Applications

This compound is not only relevant in antimicrobial research but also finds applications in:

- Pharmaceutical Development : It serves as an intermediate in synthesizing drugs targeting specific enzymes or receptors.

- Material Science : The compound is utilized in developing specialty chemicals and advanced materials.

- Biological Research : It is studied for its potential use as a scaffold for creating novel bioactive compounds.

Comparison with Other Triazole Derivatives

The unique structural features of this compound differentiate it from other triazole derivatives. Below is a comparison table highlighting key differences:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| This compound | Cyclopropyl group | Significant antimicrobial properties |

| Sodium 2-(5-methyl-1H-1,2,4-triazol-3-yl)acetate | Methyl group | Moderate antibacterial activity |

| Sodium 2-(5-phenyl-1H-1,2,4-triazol-3-yl)acetate | Phenyl group | Limited efficacy against resistant strains |

This comparison illustrates how modifications to the triazole structure can influence biological activity and reactivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Sodium 2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)acetate, and how is its purity optimized?

- Methodological Answer : The compound is typically synthesized via a two-step process: (1) Cyclization of precursors (e.g., hydrazine derivatives and cyclopropane-containing carbonyl compounds) to form the triazole core, followed by (2) reaction with sodium hydroxide to yield the sodium salt. For purity optimization, recrystallization from ethanol or water-ethanol mixtures is employed to remove unreacted starting materials . Chromatographic techniques (e.g., TLC or HPLC-DAD) are used to monitor reaction progress and validate purity .

Q. How is the structural integrity of this compound confirmed?

- Methodological Answer : Structural confirmation involves a combination of:

- Elemental analysis to verify stoichiometry.

- IR spectroscopy to identify functional groups (e.g., carboxylate C=O stretching at ~1600–1650 cm⁻¹).

- ¹H NMR to resolve protons on the triazole ring and cyclopropyl group.

- X-ray crystallography (for crystalline derivatives) to determine bond lengths and angles, as demonstrated in analogous triazole-acetate structures .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Methodological Answer : Standard assays include:

- Antimicrobial testing (e.g., MIC determination via broth microdilution against bacterial/fungal strains).

- Enzyme inhibition studies (e.g., uric acid transporters for gout-related applications).

- Cytotoxicity profiling (e.g., MTT assays on mammalian cell lines).

Reference triazole derivatives show moderate activity in antimicrobial and hepatoprotective models .

Advanced Research Questions

Q. How can conflicting biological activity data for triazole-acetate derivatives be resolved?

- Methodological Answer : Contradictions often arise from variations in substituent effects or experimental conditions. To address this:

- Perform structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., cyclopropyl vs. isopropyl groups) .

- Standardize assay protocols (e.g., consistent cell lines, incubation times).

- Use molecular docking to predict binding affinities to target proteins and validate with surface plasmon resonance (SPR) .

Q. What advanced techniques are used to study the pharmacokinetics of this compound?

- Methodological Answer :

- HPLC-MS for quantifying plasma concentrations in rodent models. For example, intraperitoneal administration at 50 mg/kg followed by blood sampling at intervals (e.g., 5 min to 24 h) to generate concentration-time curves .

- Forced degradation studies under acidic/alkaline/oxidative conditions to identify metabolites and degradation pathways .

Q. How can computational methods predict toxicity and optimize safety profiles?

- Methodological Answer :

- QSAR models (Quantitative Structure-Activity Relationships) using software like ADMET Predictor™ to estimate acute toxicity (e.g., LD₅₀).

- Molecular dynamics simulations to assess interactions with off-target receptors (e.g., hERG channels for cardiotoxicity) .

Key Methodological Recommendations

- Crystallography : Use SHELX programs for refining crystal structures, particularly for resolving cyclopropyl ring conformations .

- Degradation Studies : Employ mass balance calculations to ensure degradation products are accounted for (e.g., 100% mass balance in forced degradation) .

- In Vivo Models : For hepatoprotective studies, use acute immobilization stress models in rats with histological liver analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.